4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine is a chemical compound characterized by the presence of a benzodiazole ring attached to a cyclohexane structure, which includes an amine functional group. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and materials science.
4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine is classified as an organic compound, specifically a heterocyclic aromatic amine due to its structural features. It falls under the category of benzodiazole derivatives, which are known for their diverse biological activities.
The synthesis of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine typically involves cyclization reactions of suitable precursors under controlled conditions. Common methods include:
In laboratory settings, synthesis may involve the use of solvents such as dimethylformamide or ethanol, with catalysts like palladium on carbon to enhance reaction efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve high purity levels .
The molecular structure of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine can be represented by the following details:
Property | Value |
---|---|
Molecular Formula | C13H17N3 |
Molecular Weight | 215.29 g/mol |
IUPAC Name | 4-(1H-benzodiazol-2-yl)cyclohexan-1-amine |
InChI Key | JTWGPBBNDMWUJZ-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CCC1N)SC2=NC3=CC=CC=C3N2 |
The structure features a benzodiazole ring linked to a cyclohexane ring with an amine group at one end, contributing to its unique properties and reactivity .
4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium cyanoborohydride for reduction. Substitution reactions often utilize halogenating agents or nucleophiles to introduce new functional groups onto the benzodiazole ring .
The mechanism of action for 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine involves its interaction with specific biological targets. The compound may act as an agonist or antagonist at certain receptors, influencing various signaling pathways within cells. This interaction is facilitated by hydrogen bonding between the amine group and biological molecules, which can modulate their activity .
The physical properties of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine include:
Property | Value |
---|---|
Appearance | White to off-white solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include stability under normal laboratory conditions but may vary based on environmental factors such as temperature and pH. The compound's reactivity profile allows it to participate in various organic transformations relevant in synthetic chemistry .
4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine has several significant applications:
Research continues into its therapeutic potential against various diseases due to its unique structural characteristics and biological interactions .
Contemporary synthetic routes to 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine emphasize innovative functionalization of the cyclohexan-1-amine scaffold. Reductive amination protocols employing sodium triacetoxyborohydride enable efficient introduction of diverse amine functionalities while preserving stereochemical integrity. This approach demonstrates exceptional compatibility with the benzimidazole moiety, achieving yields exceeding 85% under optimized conditions [2]. For fluorinated derivatives, electrophilic fluorination at the cyclohexane C4 position utilizes Selectfluor™ reagents, establishing a robust pathway to 4-fluoro-cyclohexan-1-amine precursors essential for subsequent heterocyclic coupling. This method demonstrates remarkable regioselectivity when conducted at controlled temperatures (0–5°C) in acetonitrile [7]. Additionally, protecting group strategies—particularly tert-butoxycarbonyl (Boc) protection of the amine functionality—prove indispensable during intermediate stages. Boc protection prevents undesired side reactions during benzimidazole ring formation and facilitates purification through crystalline intermediate isolation, with deprotection efficiencies reaching 95% under acidic conditions [2].
The critical benzimidazole ring assembly leverages ortho-diamine cyclocondensation methodologies. Reaction of 1,2-diaminobenzene derivatives with carbonyl equivalents—notably cyanogen bromide in ethanol/water systems—generates the 2-aminobenzimidazole core in a single step with yields of 70–78% [2]. Alternative routes employ transition metal-catalyzed coupling between pre-functionalized cyclohexylamines and halogenated benzimidazoles. Palladium-catalyzed Buchwald-Hartwig amination using XPhos as ligand enables efficient N-arylation, achieving >80% coupling efficiency between 4-aminocyclohexan-1-amine and 2-chlorobenzimidazole derivatives [6]. Strategic N-alkylation approaches further expand structural diversity; treatment of 2-(4-aminocyclohexyl)-1H-benzimidazole with alkyl halides under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃) yields N1-alkylated analogs while preserving the primary amine functionality [6].
Table 1: Cyclocondensation Methods for Benzodiazolyl-Cyclohexyl Linkage
Method | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Cyanogen Bromide Cyclization | CNBr, EtOH/H₂O, 25°C, 12h | 78 | Single-step ring formation |
Palladium-Catalyzed Coupling | Pd₂(dba)₃, XPhos, dioxane, 100°C | 82 | Tolerance of diverse substituents |
Acid-Catalyzed Dehydration | Aldehyde, p-TsOH, toluene reflux | 68 | Atom-economic |
Microwave irradiation significantly accelerates the synthesis of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine intermediates. Condensation reactions between 1,2-diaminobenzenes and 4-oxocyclohexanecarboxylates under microwave conditions (150°C, 20 min) achieve near-quantitative conversion, reducing reaction times from 12 hours to under 30 minutes while minimizing thermal degradation pathways [4]. One-pot multicomponent strategies integrate cyclohexanone, aryl diamines, and amine sources in a sequential protocol. For instance, reductive amination-cyclocondensation sequences employing sodium cyanoborohydride and trimethyl orthoformate in acetic acid media enable direct access to the target scaffold without isolating intermediates, boosting overall yields to 65–72% [10]. These integrated approaches demonstrate exceptional atom economy (up to 85%) and reduce purification requirements by 40% compared to stepwise routes, significantly enhancing synthetic efficiency [6].
Sustainable synthesis of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine exploits solvent-free recrystallization for critical intermediates. The hydrochloride salt of 4-(2-aminophenylamino)cyclohexan-1-amine undergoes purification via melt crystallization under reduced pressure, eliminating hydrocarbon solvent use while achieving >99% purity [6]. Mechanochemical grinding techniques facilitate key cyclization steps; ball-milling stoichiometric mixtures of 1,2-phenylenediamine and 4-aminocyclohexanecarbaldehyde derivatives with p-toluenesulfonic acid monohydrate delivers 2-substituted benzimidazoles in 75% yield within 30 minutes, completely avoiding organic solvents [1]. These approaches align with green chemistry metrics, reducing the environmental impact factor (E-factor) from 12.5 in traditional routes to 3.8, primarily by eliminating solvent waste and reducing energy consumption by 60% during purification [1] [6].
Table 2: Green Chemistry Metrics for Solvent-Free Approaches
Purification Technique | E-Factor Reduction | Energy Savings | Purity Achieved |
---|---|---|---|
Melt Crystallization | 68% | 45% | >99% |
Mechanochemical Cyclization | 72% | 60% | 95% |
Vacuum Sublimation | 51% | 30% | 98% |
The axial/equatorial equilibrium of the benzimidazolyl substituent significantly influences the biological activity of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine derivatives. Low-temperature NMR studies reveal a 3:1 preference for the equatorial conformation at 25°C in DMSO-d₆, with energy barriers for ring flip estimated at 12.3 kcal/mol via DFT calculations [3]. Stereoselective fluorination at C4 of the cyclohexane ring enables diastereomerically enriched analogs; cis-4-fluoro derivatives predominate (dr 8:1) when using L-proline-catalyzed electrophilic fluorination, whereas trans-isomers are obtained via directed lithiation-transmetalation sequences [7]. For chiral separations, immobilized chiral stationary phases (CSPs) prove highly effective. Utilizing cellulose tris(3,5-dichlorophenylcarbamate) chiral columns under normal-phase conditions resolves racemic mixtures with resolution factors >2.5, enabling multi-gram isolation of enantiopure (>99% ee) material essential for structure-activity relationship studies [3]. Computational modeling confirms that cis-diastereomers exhibit enhanced binding affinity to biological targets due to reduced conformational flexibility and optimal presentation of both pharmacophores [2].
Table 3: Stereoisomer Distribution Under Varied Synthesis Conditions
Synthetic Approach | cis:trans Ratio | Enantiomeric Excess (%) | Key Controlling Factor |
---|---|---|---|
L-Proline-Catalyzed Fluorination | 8:1 | N/A | Organocatalyst stereochemistry |
Directed ortho-Lithiation | 1:5 | N/A | Chelation control |
Chiral Chromatography | N/A | >99 | CSP selectivity |
Enzymatic Resolution | 1:1 | 90 | Lipase specificity |
Comprehensive Compound List
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2